4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine
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Overview
Description
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine is a complex organic compound featuring a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of action
Compounds with similar structures, such as those containing pyridine and pyrrole moieties, are often involved in interactions with various enzymes and receptors in the body .
Mode of action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given its structure, it could potentially be involved in a variety of pathways, depending on its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, the route of administration, and the patient’s physiology. Without specific data, it’s hard to predict the ADME properties of this compound .
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interactions with its targets, and its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of its unique structure on biological systems.
Medicine: Its pharmacophoric groups suggest potential as an active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine include other pyrrole and pyridine derivatives, such as:
N-phthalimidoaziridines: These compounds share the aziridine and phthalimide moieties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(11-3-5-16-6-4-11)18-9-12-7-17(14-1-2-14)8-13(12)10-18/h3-6,12-14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJDFBLHRRUNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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